molecular formula C22H25N5O3 B11230918 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11230918
M. Wt: 407.5 g/mol
InChI Key: HKNVXFYHYZNCKY-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a tetrahydroquinazoline moiety, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.

    Synthesis of the Tetrahydroquinazoline Moiety: The next step involves the formation of the tetrahydroquinazoline structure. This can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst.

    Coupling Reactions: The pyrazole ring and the tetrahydroquinazoline moiety are then coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinazoline moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the tetrahydroquinazoline moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used as a precursor for the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring and the tetrahydroquinazoline moiety are known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups. The presence of the methoxyphenyl group, along with the pyrazole and tetrahydroquinazoline moieties, provides a distinct set of chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H25N5O3/c1-14-11-15(2)27(25-14)22-24-19-10-5-4-9-18(19)21(29)26(22)13-20(28)23-16-7-6-8-17(12-16)30-3/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,23,28)

InChI Key

HKNVXFYHYZNCKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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